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Compound of Interest

Compound Name: 2-Bromo-2-methylbutanal

Cat. No.: B14464939

An In-depth Technical Guide to 2-Bromo-2-
methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 2-bromo-2-methylbutanal. It is
important to note that experimentally determined physical and spectral data for this specific
compound are limited in publicly accessible literature. Much of the information presented herein
is based on computed data and established principles of organic chemistry for analogous
compounds.

Introduction

2-Bromo-2-methylbutanal is an alpha-halogenated aldehyde, a class of organic compounds
recognized for their utility as synthetic intermediates. The presence of a bromine atom at the
alpha position to the carbonyl group renders the molecule susceptible to a variety of
nucleophilic substitution reactions, making it a potentially valuable building block in the
synthesis of more complex molecules, including pharmaceutical agents. The aldehyde
functionality itself offers a gateway to numerous chemical transformations. This guide provides
a comprehensive overview of the known physical and chemical properties, a plausible synthetic
route, and the expected reactivity of 2-bromo-2-methylbutanal, aimed at professionals in
research and drug development.
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Physical and Chemical Properties

Experimental data for the physical properties of 2-bromo-2-methylbutanal are not readily
available in the peer-reviewed literature. The following table summarizes computed data
obtained from publicly available chemical databases. For comparative purposes, experimental
data for the structurally related compound, 2-bromo-2-methylbutane, is also provided.

Table 1: Computed Physical and Chemical Properties of 2-Bromo-2-methylbutanal

Property Value Source
Molecular Formula CsH9BrO [1]
Molecular Weight 165.03 g/mol [1]
IUPAC Name 2-bromo-2-methylbutanal [1]
CAS Number 66064-60-6 [1]
XLogP3 1.6 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p ! s
Rotatable Bond Count 2 [1]
Exact Mass 163.98368 Da [1]
Monoisotopic Mass 163.98368 Da [1]
Topological Polar Surface Area  17.1 A2 [1]
Heavy Atom Count 7 [1]

Table 2: Experimental Physical Properties of 2-Bromo-2-methylbutane (for comparison)
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Property Value Source
Boiling Point 107 °C at 980 hPa [2]
Density 1.182 g/lcm3 at 25 °C [2]
Refractive Index n20/D 1.4423 [3]

Synthesis of 2-Bromo-2-methylbutanal

A method for the synthesis of 2-bromo-2-methylpropanal has been described in a Chinese
patent, which can be adapted for 2-bromo-2-methylbutanal. The general strategy involves the
alpha-bromination of the parent aldehyde.

General Reaction Scheme

The synthesis proceeds via the acid-catalyzed alpha-bromination of 2-methylbutanal. The
reaction involves the formation of an enol intermediate which then reacts with molecular
bromine.
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Synthesis of 2-Bromo-2-methylbutanal
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Caption: Acid-catalyzed alpha-bromination of 2-methylbutanal.

Experimental Protocol (Adapted from CN102432444B)

This protocol is adapted from a patented procedure for a similar compound and should be
optimized for the synthesis of 2-bromo-2-methylbutanal.

Materials:
e 2-Methylbutanal
e Methanol

e Bromine
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Acetonitrile

Methyl iodide (Note: This is for the propanal analogue in the patent; for butanal, this step is
likely unnecessary and direct bromination should be the focus)

Ice water

Ethanol

Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

Dichloromethane (or other suitable extraction solvent)
Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, dissolve 2-methylbutanal in a suitable solvent such as methanol or dichloromethane.

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine
dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10
°C during the addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution
of sodium bicarbonate until the bromine color disappears.

Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

Washing: Wash the combined organic layers with water and then with brine.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification Workflow:

Purification Workflow
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Caption: General purification workflow for 2-bromo-2-methylbutanal.

Spectral Characterization (Predicted)

No experimental spectra for 2-bromo-2-methylbutanal are publicly available. The following
are predicted characteristics based on the structure and data for similar compounds.
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Table 3: Predicted Spectroscopic Data for 2-Bromo-2-methylbutanal

Technique Expected Features

-CHO proton: A singlet around & 9-10 ppm. -

CHz- protons: A quartet adjacent to the methyl
1H NMR group. -CHs protons (ethyl): A triplet coupled to

the methylene group. -CHs proton (methyl): A

singlet.

C=0 carbon: A signal in the range of & 190-200
m. C-Br carbon: A signal significantl
15C NMR pp . g .9 . y |
downfield. Alkyl carbons: Signals in the typical

aliphatic region.

C=0 stretch: A strong absorption band around
1720-1740 cm~1, C-H stretch (aldehyde): Two

IR Spectroscopy characteristic bands around 2720 and 2820
cm~1, C-Br stretch: An absorption in the

fingerprint region, typically below 800 cm~1,

Molecular lon (M+): A pair of peaks of nearly
equal intensity at m/z 164 and 166,

Mass Spectrometry corresponding to the 7°Br and 8!Br isotopes.
Fragmentation: Likely loss of Br (M-79/81), loss
of CHO (M-29), and alpha-cleavage.

Reactivity and Stability

Alpha-bromo aldehydes are known to be reactive electrophiles. The electron-withdrawing
nature of both the bromine atom and the carbonyl group makes the alpha-carbon susceptible to
nucleophilic attack.

General Reactivity:

» Nucleophilic Substitution: The bromide is a good leaving group, facilitating Sn2 reactions with
a variety of nucleophiles (e.g., amines, thiols, alkoxides).
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e Reaction with Biological Nucleophiles: The electrophilic nature of the alpha-carbon suggests
potential reactivity with nucleophilic residues in proteins, such as cysteine and histidine. This
is a key consideration in drug development for assessing potential toxicity and for the design
of covalent inhibitors.

« Instability: Alpha-haloaldehydes can be unstable and may be prone to decomposition,
particularly under basic conditions or upon heating.[4] They should be stored under an inert
atmosphere at low temperatures.

Reactivity Diagram:

Reactivity of 2-Bromo-2-methylbutanal

2-Bromo-2-methylbutanal

N2 Reaction

Substitution Product

Click to download full resolution via product page

Caption: General nucleophilic substitution reactivity.

Biological Activity and Signaling Pathways
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Currently, there is no publicly available information detailing the specific biological activities of
2-bromo-2-methylbutanal or its involvement in any signaling pathways. As a reactive
electrophile, it has the potential to interact non-specifically with biological macromolecules. In
the context of drug development, such compounds are often investigated as covalent modifiers
of specific protein targets, but this requires dedicated biological screening and validation.
Researchers interested in this molecule for therapeutic applications would need to conduct
comprehensive in vitro and in vivo studies to determine its biological effects.

Safety and Handling

Alpha-bromo aldehydes should be handled with caution in a well-ventilated fume hood.[2]
Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Due to their
potential reactivity, they should be stored in a cool, dry place away from incompatible materials
such as strong bases and oxidizing agents.[2]

Conclusion

2-Bromo-2-methylbutanal is a halogenated aldehyde with potential as a synthetic
intermediate. While experimental data on its properties are scarce, its synthesis is achievable
through the alpha-bromination of 2-methylbutanal. Its reactivity is predicted to be dominated by
the electrophilic nature of the alpha-carbon. The lack of information on its biological activity
necessitates thorough investigation for any potential applications in drug discovery and
development. Researchers should proceed with caution, employing appropriate safety
measures when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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